molecular formula C12H8ClN3S B037722 4-Chloro-6-(methylthio)-2-phenylpyrimidine-5-carbonitrile CAS No. 118996-61-5

4-Chloro-6-(methylthio)-2-phenylpyrimidine-5-carbonitrile

Cat. No.: B037722
CAS No.: 118996-61-5
M. Wt: 261.73 g/mol
InChI Key: FOQOFHGQPGHIJX-UHFFFAOYSA-N
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Description

Guanazole, also known as 3,5-diamino-1,2,4-triazole, is a heterocyclic compound with the molecular formula C2H5N5. It is an aromatic amine that features a five-membered ring containing three nitrogen atoms. Guanazole is known for its versatile coordination chemistry and has been studied for various applications in chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Guanazole can be synthesized through the reaction of dicyandiamide with hydrazine salts. The reaction typically involves heating dicyandiamide with hydrazine dihydrohalide in water, resulting in a high yield of guanazole . The process can be summarized as follows: [ \text{Dicyandiamide} + \text{Hydrazine Dihydrohalide} \rightarrow \text{Guanazole} ]

Industrial Production Methods: Industrial production of guanazole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of hydrazine salts and controlled heating are crucial for the efficient production of guanazole .

Chemical Reactions Analysis

Types of Reactions: Guanazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, nitro compounds.

Major Products Formed:

Mechanism of Action

Guanazole exerts its effects by interacting with specific molecular targets and pathways:

Comparison with Similar Compounds

Guanazole is unique due to its specific structure and properties. Similar compounds include:

Properties

IUPAC Name

4-chloro-6-methylsulfanyl-2-phenylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3S/c1-17-12-9(7-14)10(13)15-11(16-12)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQOFHGQPGHIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=NC(=N1)C2=CC=CC=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352840
Record name 4-Chloro-6-(methylsulfanyl)-2-phenylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118996-61-5
Record name 4-Chloro-6-(methylsulfanyl)-2-phenylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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